molecular formula C11H16N2O2 B1459193 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1432682-14-8

1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1459193
CAS No.: 1432682-14-8
M. Wt: 208.26 g/mol
InChI Key: HPBPNENSAKBOER-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid (CID: 71757847) is a pyrazole-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research . Pyrazole derivatives are recognized as privileged pharmacophores in pharmaceutical development, demonstrating a broad spectrum of biological activities . The specific molecular framework of this compound, featuring a cyclohexyl substituent and a carboxylic acid functional group, makes it a valuable intermediate for the design and synthesis of novel kinase inhibitors . Kinase inhibition is a prominent therapeutic strategy, and pyrazole-containing inhibitors like crizotinib, erdafitinib, and ruxolitinib have achieved clinical success . Researchers can utilize this compound to develop potential therapeutic agents targeting various cancers, inflammatory diseases, and neurodegenerative disorders . The core pyrazole structure is a five-membered heterocyclic system with adjacent nitrogen atoms, widely utilized in developing agrochemicals, pharmaceuticals, and as a key building block in organic synthesis . This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals with appropriate safety measures, referring to the material safety data sheet (MSDS) for specific hazard and handling information.

Properties

IUPAC Name

1-cyclohexyl-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-7-10(11(14)15)12-13(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBPNENSAKBOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432682-14-8
Record name 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid
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Biological Activity

1-Cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 1432682-14-8) is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • Purity : Generally ≥95%
  • IUPAC Name : 1-cyclohexyl-5-methylpyrazole-3-carboxylic acid

The biological activity of 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid is primarily attributed to its interaction with various molecular targets in the body, particularly enzymes involved in metabolic pathways. Research indicates that this compound may act as an inhibitor of lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism.

Inhibition of Lactate Dehydrogenase

A study highlighted the discovery and optimization of pyrazole-based inhibitors for LDH, revealing that compounds similar to 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid exhibit low nanomolar inhibition of both LDHA and LDHB. These compounds demonstrated effective inhibition of lactate production and glycolysis in cancer cell lines such as MiaPaCa2 pancreatic cancer and A673 sarcoma cells .

Biological Activity Overview

The following table summarizes the biological activities associated with 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid:

Biological Activity Description
Anticancer Activity Inhibits lactate production, thus affecting cancer cell metabolism and growth.
Anti-inflammatory Effects Potential to modulate inflammatory pathways, although specific mechanisms remain under investigation.
Antimicrobial Properties Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent.

Anticancer Effects

In a study focused on pyrazole derivatives, it was found that compounds with similar structures to 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations leading to apoptosis. The IC50 value for related compounds was reported at approximately 225 µM, showcasing their potential for further development as anticancer agents .

Antimicrobial Activity

Another investigation assessed the antibacterial properties of pyrazole derivatives, including those structurally akin to 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains like E. faecalis and P. aeruginosa, suggesting its utility in treating bacterial infections .

Scientific Research Applications

Biological Activities

The compound's biological activities are primarily attributed to its interaction with various molecular targets, especially enzymes involved in metabolic pathways. Notable applications include:

Anticancer Activity

Research indicates that 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid may inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. Inhibition of LDH has been linked to reduced lactate production and glycolysis in cancer cell lines, such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells.

Case Study :
A study demonstrated that pyrazole derivatives similar to this compound significantly reduced cell viability in MCF-7 breast cancer cells, with an IC50 value around 225 µM, indicating potential for development as anticancer agents.

Biological ActivityDescription
Anticancer ActivityInhibits lactate production, affecting cancer cell metabolism and growth.
Anti-inflammatory EffectsPotential to modulate inflammatory pathways; specific mechanisms are under investigation.
Antimicrobial PropertiesExhibits activity against various bacterial strains, indicating potential as an antibacterial agent.

Anti-inflammatory Effects

The compound shows promise in modulating inflammatory pathways, although detailed mechanisms remain to be fully elucidated. Its structural characteristics may contribute to its ability to interact with inflammatory mediators.

Antimicrobial Properties

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains, including Enterococcus faecalis and Pseudomonas aeruginosa. Its minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting utility in treating bacterial infections.

Research Findings

Several studies have highlighted the compound's potential:

  • Inhibition of LDH :
    • Compounds similar to 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid exhibited low nanomolar inhibition of both LDHA and LDHB isoforms, crucial for cancer metabolism.
  • Anticancer Efficacy :
    • In vitro studies showed significant reductions in cell viability among various cancer cell lines when treated with pyrazole derivatives related to this compound.
  • Antimicrobial Activity :
    • Investigations revealed effective antibacterial properties against common pathogens, suggesting a role in clinical applications for infection treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid 1-Cyclohexyl, 5-methyl, 3-COOH C₁₁H₁₆N₂O₂ 208.26 High lipophilicity
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1-(4-MeO-Ph), 5-methyl, 3-COOH C₁₂H₁₂N₂O₃ 232.24 Enhanced electron donation; potential photostability
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1-Methyl, 3-CF₃, 5-COOH C₆H₅F₃N₂O₂ 194.11 High electronegativity; agrochemical intermediates
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 1-Ethyl, 3-methyl, 5-COOH C₇H₁₀N₂O₂ 154.17 Simplified alkyl chain; solvent compatibility
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid 1-Methyl, 3-COOMe, 5-COOH C₇H₈N₂O₄ 184.15 Dual functional groups; prodrug potential
Key Observations:
  • Lipophilicity : The cyclohexyl group in the target compound increases logP compared to phenyl (e.g., 4-methoxyphenyl in ) or smaller alkyl groups (e.g., ethyl in ).
  • Electron Effects : Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid, enhancing solubility in basic media. Conversely, electron-donating groups (e.g., methoxy in ) may stabilize resonance structures.
  • Steric Hindrance : Bulky substituents like cyclohexyl could hinder intermolecular interactions, affecting crystallization or receptor binding .

Preparation Methods

Starting Materials and Key Intermediates

Synthesis Procedure

Based on analogous pyrazole derivatives preparation protocols, such as those for 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, the following steps are typical:

  • Cyclization Reaction
    A β-keto ester (e.g., ethyl 3-(dimethylamino)-2-(substituted phenylcarbonyl)prop-2-enoate) is reacted with cyclohexyl hydrazine in anhydrous ethanol under reflux conditions for 2 hours. This leads to the formation of the pyrazole ring with the cyclohexyl substituent at N-1 and the methyl group at C-5 (or other substituents depending on the starting β-keto ester).

  • Isolation of Ester Intermediate
    Upon cooling, the pyrazole carboxylate ester crystallizes and is isolated by filtration. Typical yields are high (around 80-86%), and the product is often a crystalline solid.

  • Hydrolysis to Carboxylic Acid
    The ester intermediate is then subjected to hydrolysis using lithium hydroxide in a tetrahydrofuran (THF)/water mixture at room temperature for about 6 hours. After completion, the reaction mixture is acidified with dilute citric acid to precipitate the free carboxylic acid, which is filtered and dried to afford the target 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid.

  • Purification
    The crude acid can be recrystallized from methanol or other suitable solvents to obtain colorless needle-shaped crystals with high purity.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization Cyclohexyl hydrazine, ethanol, reflux 2h 80-86 Formation of pyrazole ester intermediate
Hydrolysis LiOH, THF/H2O (1:1), RT, 6h 83 Conversion of ester to carboxylic acid
Purification Recrystallization from methanol - Obtains pure crystalline acid

Mechanistic Insights and Research Findings

  • The cyclization involves nucleophilic attack of the hydrazine nitrogen on the β-keto ester, followed by ring closure and elimination to form the pyrazole ring.
  • The N-cyclohexyl substituent is introduced directly from cyclohexyl hydrazine, avoiding the need for post-cyclization alkylation.
  • Hydrolysis under mild basic conditions ensures selective cleavage of the ester without affecting the pyrazole ring.
  • Structural studies (X-ray crystallography) on related compounds confirm the pyrazole ring conformation and substitution pattern, supporting the synthetic approach.

Comparative Analysis of Preparation Methods

Method Aspect Alkylation of Pyrazole-3-carboxylic Esters Cyclization with N-Alkylhydrazine
Starting Materials Pyrazole-3-carboxylate esters + alkylating agents β-Keto esters + N-alkylhydrazine
Alkylation Step Required post-pyrazole formation Incorporated during ring formation
Reaction Conditions Often requires alkyl halides, elevated temps Mild reflux in ethanol
Purification Fractional distillation or chromatography Crystallization and recrystallization
Yield Moderate to good (up to 75%) High (80-86% for ester, ~83% for acid)
Selectivity Possible isomer formation High selectivity for N-alkyl substitution

Q & A

Q. What are the standard synthetic routes for 1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation or multi-step functionalization. A common approach includes:

Condensation Reactions : Reacting hydrazide derivatives with cyanoacrylates or keto-esters to form the pyrazole core. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with substituted hydrazides under reflux in ethanol .

Cyclocondensation : Using urea, thiourea, or formamide to cyclize intermediates, as seen in the synthesis of pyrazole-thiophene hybrids .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.

Q. Optimization Tips :

  • Temperature Control : Higher yields (~75%) are achieved at 80–100°C .
  • Catalysts : Pd(PPh₃)₄ or K₃PO₄ for Suzuki coupling to introduce aryl groups .
  • Solvent Selection : DMF or THF for solubility of intermediates .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthanol, reflux, 12h65–75
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O80–85

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key peaks include pyrazole C=O (δ ~165–170 ppm) and cyclohexyl protons (δ 1.2–2.0 ppm) .
    • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .
  • X-ray Crystallography :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
    • Refinement : SHELXL for small-molecule refinement (R-factor < 0.05). Hydrogen bonds and π-π stacking interactions are critical for stability .

Q. Table 2: Typical Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 2.35 (s, CH₃), δ 1.45–1.85 (m, cyclohexyl)
IR1695 cm⁻¹ (C=O), 2550 cm⁻¹ (O-H)

Advanced Research Questions

Q. How can analogues be designed to study structure-activity relationships (SAR) for biological targets?

Methodological Answer:

  • Substituent Variation : Replace cyclohexyl with aryl groups (e.g., 3-methylphenyl) to modulate lipophilicity .
  • Bioisosteric Replacement : Substitute the carboxylic acid with esters or amides to enhance membrane permeability .
  • Biological Testing :
    • Antibacterial Assays : MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli .
    • Enzyme Inhibition : Test against PYCR1 (pyrroline-5-carboxylate reductase) using spectrophotometric assays .

Q. Case Study :

  • Analogues with Improved Activity : 5-Nitro derivatives showed 4-fold higher antibacterial activity due to electron-withdrawing effects .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Replicate Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Control for Impurities : Trace solvents (DMF, THF) may inhibit enzymes; remove via lyophilization .

Q. Example :

  • Inconsistent NO release data from diazeniumdiolates were traced to residual DMSO in stock solutions .

Q. What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH (e.g., 6,7-dihydrotriazolothiadiazine salts in ) .
  • Prodrug Design : Synthesize methyl esters (e.g., methyl 1H-pyrazole-3-carboxylate) for enhanced absorption .
  • Formulation : Use PEG-400 or cyclodextrin complexes to increase aqueous solubility .

Q. Table 3: Solubility Enhancement Approaches

StrategyExampleOutcomeReference
Salt FormationSodium carboxylateSolubility >50 mg/mL in H₂O
ProdrugMethyl ester10-fold higher bioavailability

Q. How can computational methods predict reactivity or target interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to PYCR1 (PDB: 3GQZ). Focus on hydrogen bonds with Arg156 and hydrophobic pockets .
  • DFT Calculations : Gaussian 09 at B3LYP/6-31G* level to optimize geometry and calculate Fukui indices for electrophilic sites .

Q. Case Study :

  • Pyrazole-carboxylic acids showed higher binding affinity (−9.2 kcal/mol) to PYCR1 than non-carboxylated analogues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-cyclohexyl-5-methyl-1H-pyrazole-3-carboxylic acid

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